molecular formula C12H9ClN6 B8336993 [1-(6-Chloro-pyrimidin-4yl)-1H-[1,2,4]triazol-3-yl]-phenyl-amine

[1-(6-Chloro-pyrimidin-4yl)-1H-[1,2,4]triazol-3-yl]-phenyl-amine

Cat. No. B8336993
M. Wt: 272.69 g/mol
InChI Key: KOBHHIBDIYRPSW-UHFFFAOYSA-N
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Description

[1-(6-Chloro-pyrimidin-4yl)-1H-[1,2,4]triazol-3-yl]-phenyl-amine is a useful research compound. Its molecular formula is C12H9ClN6 and its molecular weight is 272.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(6-Chloro-pyrimidin-4yl)-1H-[1,2,4]triazol-3-yl]-phenyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(6-Chloro-pyrimidin-4yl)-1H-[1,2,4]triazol-3-yl]-phenyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[1-(6-Chloro-pyrimidin-4yl)-1H-[1,2,4]triazol-3-yl]-phenyl-amine

Molecular Formula

C12H9ClN6

Molecular Weight

272.69 g/mol

IUPAC Name

1-(6-chloropyrimidin-4-yl)-N-phenyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C12H9ClN6/c13-10-6-11(15-7-14-10)19-8-16-12(18-19)17-9-4-2-1-3-5-9/h1-8H,(H,17,18)

InChI Key

KOBHHIBDIYRPSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN(C=N2)C3=CC(=NC=N3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 4,6-dichloro-pyrimidine (292 mg, 1.96 mmol ) in 5 ml anhydrous acetonitrile was added phenyl-(1H-[1,2,4]triazol-3-yl)-amine together with diisopropylamine (0.4 ml, 4.0 mmol). The mixture was heated at reflux in a sealed tube overnight. The reaction was cooled to room temperature and the solid was collected by filtration. The solid was washed with cold ether and dried under vacuum. Analytical data: LC/MS showed M+1=273.1, and M−1+271.2, retention time is 3.5 min. NMR in DMSO-d6: 9.78 (s, 1H); 9.28 (s, 1H); 8.90 (s, 1H); 7.90 (s, 1H); 7.65 (d, 2H); 7.28 (dd, 2H); 6.90 (dd, 1H).
Quantity
292 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of phenylaminotriazole (3.12 mmol), 4,6-dichloropyrimidine (4.1 mmol, 1.3 equivalents) and triethylamine (4.7 mmol, 1.5 equivalents) in acetonitrile (20 ml) was stirred at reflux for eighteen hours. The reaction mixture was partitioned between ethyl acetate and brine. A white precipitate formed and was removed by filtration to afford the the title compound which was used without purification in the next step. LC-MS: [MH+] 274.
Quantity
3.12 mmol
Type
reactant
Reaction Step One
Quantity
4.1 mmol
Type
reactant
Reaction Step One
Quantity
4.7 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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